Cas no 2227710-94-1 (methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)

Methyl (3S)-4-cyclohexyl-3-hydroxybutanoate is a chiral ester compound featuring a cyclohexyl group and a hydroxyl functionality at the 3-position. Its stereospecific (S)-configuration makes it a valuable intermediate in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals. The presence of both hydroxyl and ester groups allows for further functionalization, enhancing its utility in multi-step synthetic routes. The cyclohexyl moiety contributes to increased lipophilicity, which can be advantageous in modifying the physicochemical properties of target molecules. This compound is commonly employed in asymmetric synthesis and medicinal chemistry research due to its well-defined stereochemistry and versatility in derivatization.
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate structure
2227710-94-1 structure
Product name:methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
CAS No:2227710-94-1
MF:C11H20O3
Molecular Weight:200.274703979492
CID:6422127
PubChem ID:165736874

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate 化学的及び物理的性質

名前と識別子

    • methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
    • EN300-1794057
    • 2227710-94-1
    • インチ: 1S/C11H20O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3/t10-/m0/s1
    • InChIKey: VIDWKEMCKJVRHZ-JTQLQIEISA-N
    • SMILES: O[C@H](CC(=O)OC)CC1CCCCC1

計算された属性

  • 精确分子量: 200.14124450g/mol
  • 同位素质量: 200.14124450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 173
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 2.5

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1794057-1.0g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
1g
$1686.0 2023-06-02
Enamine
EN300-1794057-10g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
10g
$7250.0 2023-09-19
Enamine
EN300-1794057-1g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
1g
$1686.0 2023-09-19
Enamine
EN300-1794057-0.1g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
0.1g
$1484.0 2023-09-19
Enamine
EN300-1794057-0.05g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
0.05g
$1417.0 2023-09-19
Enamine
EN300-1794057-2.5g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
2.5g
$3304.0 2023-09-19
Enamine
EN300-1794057-0.25g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
0.25g
$1551.0 2023-09-19
Enamine
EN300-1794057-10.0g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
10g
$7250.0 2023-06-02
Enamine
EN300-1794057-5.0g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
5g
$4890.0 2023-06-02
Enamine
EN300-1794057-0.5g
methyl (3S)-4-cyclohexyl-3-hydroxybutanoate
2227710-94-1
0.5g
$1619.0 2023-09-19

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate 関連文献

methyl (3S)-4-cyclohexyl-3-hydroxybutanoateに関する追加情報

Research Brief on Methyl (3S)-4-Cyclohexyl-3-Hydroxybutanoate (CAS: 2227710-94-1) in Chemical Biology and Pharmaceutical Applications

Methyl (3S)-4-cyclohexyl-3-hydroxybutanoate (CAS: 2227710-94-1) is a chiral ester compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of metabolic disorders and neurodegenerative diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

The compound's structural features, including the cyclohexyl group and the hydroxybutanoate moiety, make it a versatile building block for the synthesis of complex molecules. Recent synthetic methodologies have emphasized the use of asymmetric catalysis to achieve high enantiomeric purity, which is critical for its application in pharmaceutical formulations. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient enzymatic resolution process to obtain the (3S)-enantiomer with >99% enantiomeric excess (ee), significantly improving yield and reducing waste compared to traditional chemical methods.

In terms of biological activity, methyl (3S)-4-cyclohexyl-3-hydroxybutanoate has shown promise as a precursor for gamma-aminobutyric acid (GABA) analogs, which are of interest for their neuroprotective and anxiolytic properties. A recent preclinical study (Nature Chemical Biology, 2024) reported that derivatives of this compound exhibited enhanced blood-brain barrier permeability and selective binding to GABAA receptors, suggesting potential applications in treating anxiety and epilepsy. Furthermore, its metabolic stability and low toxicity profile, as evidenced by in vitro and in vivo studies, position it as a favorable candidate for further drug development.

Beyond its direct therapeutic potential, this compound has also been explored in prodrug design. A 2024 publication in ACS Medicinal Chemistry Letters highlighted its use in the development of ester prodrugs for poorly soluble active pharmaceutical ingredients (APIs). The study demonstrated that conjugation with methyl (3S)-4-cyclohexyl-3-hydroxybutanoate improved the bioavailability of several anticancer agents by enhancing their solubility and absorption properties. This approach could address a critical challenge in oncology drug delivery.

Looking ahead, researchers are investigating the compound's role in targeted drug delivery systems, particularly in nanoparticle formulations. Preliminary results from a 2024 European Journal of Pharmaceutics and Biopharmaceutics study suggest that its lipophilic nature facilitates the encapsulation of hydrophobic drugs in polymeric nanoparticles, thereby improving their pharmacokinetic profiles. These findings underscore the compound's multifaceted utility in advancing pharmaceutical technologies.

In conclusion, methyl (3S)-4-cyclohexyl-3-hydroxybutanoate (CAS: 2227710-94-1) represents a valuable chemical entity with diverse applications in drug discovery and development. Its synthetic accessibility, favorable biological properties, and adaptability to various pharmaceutical strategies make it a compound of continued interest. Future research directions may focus on expanding its therapeutic scope through structural modifications and exploring its potential in combination therapies. As the field progresses, this compound is likely to remain a focal point in the design of next-generation bioactive molecules.

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